molecular formula C19H18N4OS2 B2359135 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1172428-02-2

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2359135
CAS RN: 1172428-02-2
M. Wt: 382.5
InChI Key: LBUQTIIHHZCCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of this compound lies in its use for synthesizing various derivatives that exhibit antimicrobial activity. The synthesis process typically involves reactions with various compounds to produce a range of derivatives that are then tested for their antimicrobial properties. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) reported on the synthesis of substituted-thiazole-2-semicarbazides and their derivatives, demonstrating significant antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

Crystal Structure and Surface Analysis

Another application is in the field of crystallography, where the compound is used to study crystal structures and surface interactions. Prabhuswamy et al. (2016) conducted a study where they synthesized a derivative and analyzed its crystal structure through X-ray diffraction. This kind of analysis helps in understanding the molecular and structural characteristics of these compounds (Prabhuswamy et al., 2016).

Green Synthesis and Antimicrobial Properties

The compound is also involved in eco-friendly or 'green' synthesis processes. Sowmya et al. (2018) described the green synthesis of thiophenyl pyrazoles and isoxazoles using this compound, which also exhibited potential antibacterial and antifungal activities (Sowmya et al., 2018).

Anti-Tumor Agents

Additionally, this compound has been explored for its potential use in the development of anti-tumor agents. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety that showed promising anti-tumor activities against specific cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Potential

There's also research into its antidepressant potential. Mathew, Suresh, and Anbazhagan (2014) synthesized thiophene-bearing pyrazoline carboxamides and examined their antidepressant effect. They found that certain compounds significantly reduced immobility time in behavioral models, suggesting antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-11-14(2)17-16(12-13)26-19(21-17)23(9-8-22-7-4-6-20-22)18(24)15-5-3-10-25-15/h3-7,10-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQTIIHHZCCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

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